Carteolol hydrochloride was first patented in 1972 and received medical approval in 1980. Its chemical structure is characterized by a quinolinone core, which is essential for its pharmacological activity. The compound is categorized as a small molecule drug and falls under the category of adrenergic antagonists, specifically targeting both beta-1 and beta-2 adrenergic receptors .
The synthesis of carteolol hydrochloride involves several key steps, typically beginning with the formation of the quinolinone structure. A notable method includes the reaction of 3-tert-butylamino-2-hydroxypropoxy derivatives with appropriate reagents to yield the final product.
The molecular formula of carteolol hydrochloride is , with a molar mass of approximately 292.379 g/mol. The compound features a complex structure that includes:
The stereochemistry is significant, as carteolol exists as an enantiomer, with specific biological activities attributed to its configuration .
Carteolol undergoes various chemical reactions during its synthesis and metabolism:
The primary mechanism by which carteolol reduces intraocular pressure involves:
Carteolol hydrochloride exhibits several notable physical and chemical properties:
Relevant data include:
Carteolol hydrochloride is primarily utilized in:
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5